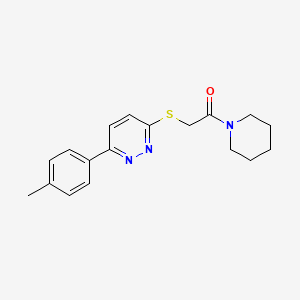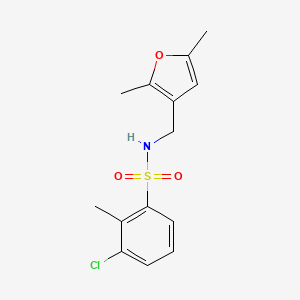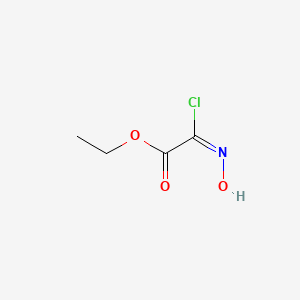
N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as Compound X, is a synthetic compound that has shown potential in scientific research. It belongs to the family of benzothiazinones and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
Chemical Properties and Reactions : A study detailed the chemical reactions and properties of benzothiazine derivatives, including compounds similar to the one (Coutts et al., 1970).
Antimicrobial Activity : Benzothiazine derivatives, including those similar to the specified compound, have been synthesized and tested for antimicrobial properties. These compounds showed significant antibacterial and antifungal activity (Kalekar et al., 2011).
Antifungal Activity : A study synthesized a series of compounds, including N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, and tested them for antifungal properties against various fungal strains (Gupta & Wagh, 2006).
Antitumor Activity : Research on benzothiazole derivatives has shown potential antitumor activity. This includes the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were tested for antitumor activity against human tumor cell lines (Yurttaş et al., 2015).
Synthesis and Applications : Various studies have focused on the synthesis of benzothiazine derivatives and their potential applications in medicinal chemistry. These studies offer insights into the chemical processes and potential therapeutic uses of such compounds (Nazarenko et al., 2008).
Anti-Inflammatory Activity : Some derivatives of benzothiazine, similar to the compound , have been synthesized and evaluated for anti-inflammatory activity. This research contributes to understanding the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Pharmacological Activities : The synthesis and pharmacological evaluation of various benzothiazine derivatives have been a focus in several studies, providing valuable information on the potential medicinal applications of these compounds (Gowda et al., 2011).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-12-7-9-13(10-8-12)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVSXUVMGJDXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)
![2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2381977.png)
![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2381983.png)


![7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole](/img/structure/B2381989.png)
